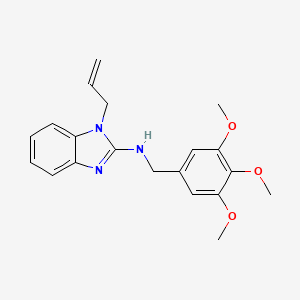

1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine

CAS No.:

Cat. No.: VC15326966

Molecular Formula: C20H23N3O3

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23N3O3 |

|---|---|

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | 1-prop-2-enyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-2-amine |

| Standard InChI | InChI=1S/C20H23N3O3/c1-5-10-23-16-9-7-6-8-15(16)22-20(23)21-13-14-11-17(24-2)19(26-4)18(12-14)25-3/h5-9,11-12H,1,10,13H2,2-4H3,(H,21,22) |

| Standard InChI Key | SQDBZHWPQQSBOO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CNC2=NC3=CC=CC=C3N2CC=C |

Introduction

Potential Applications

Benzimidazole derivatives are known for their diverse biological activities, including antiparasitic, antibacterial, and anticancer properties. The addition of a 3,4,5-trimethoxybenzyl group could enhance these properties or introduce new ones, such as antioxidant activity, given the known effects of similar trimethoxybenzyl compounds .

Potential Biological Activities:

-

Antimicrobial Activity: Given the presence of benzimidazole and trimethoxybenzyl groups, this compound might exhibit antimicrobial properties.

-

Antioxidant Activity: The trimethoxybenzyl group might contribute antioxidant effects, as seen in related compounds.

Synthesis and Chemical Reactions

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzimidazole core, introduction of the prop-2-en-1-yl group, and attachment of the 3,4,5-trimethoxybenzyl moiety. This could involve reactions such as alkylation, condensation reactions, or cross-coupling reactions.

Synthesis Steps:

-

Formation of Benzimidazole Core: This typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative.

-

Introduction of Prop-2-en-1-yl Group: Could involve alkylation reactions using allylic halides.

-

Attachment of 3,4,5-Trimethoxybenzyl Group: Might involve reductive amination or alkylation reactions.

Data Table: Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |

|---|---|---|---|

| Benzimidazole | C7H6N2 | 118.14 | Antiparasitic, Anticancer |

| 3,4,5-Trimethoxybenzaldehyde | C10H12O4 | 196.20 | Antibacterial, Antioxidant |

| N-Phenyl-1H-benzimidazol-2-amine | C13H11N3 | 223.25 | Unknown |

This table highlights related compounds and their properties, which can inform potential characteristics of the compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume